molecular formula C9H13NO2S B1526388 (2,4-Dimethylphenyl)methanesulfonamide CAS No. 1078627-79-8

(2,4-Dimethylphenyl)methanesulfonamide

Cat. No.: B1526388
CAS No.: 1078627-79-8
M. Wt: 199.27 g/mol
InChI Key: STMXWWVAWAONFA-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methanesulfonamide (CAS 1078627-79-8) is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules. The methanesulfonamide moiety is a recognized pharmacophore in the development of selective enzyme inhibitors . Recent scientific investigations highlight that methanesulfonamide derivatives are extensively studied as potential gastric-safe anti-inflammatory agents due to their selective cyclooxygenase-2 (COX-2) inhibitory activity . The core structure of this compound, featuring an aryl group linked to a methanesulfonamide function, is a privileged scaffold in drug discovery, allowing researchers to fine-tune steric, electronic, and hydrophobic properties to optimize binding affinity and selectivity for biological targets . This compound is offered as a high-purity powder for research applications . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,4-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMXWWVAWAONFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2,4-Dimethylphenyl)methanesulfonamide: undergoes various types of reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the methanesulfonamide group directs electrophiles to the ortho and para positions of the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed:

  • Nitration: Formation of 2,4-dimethyl-4-nitrobenzenesulfonamide.

  • Bromination: Formation of 2,4-dimethyl-4-bromobenzenesulfonamide.

Scientific Research Applications

Chemical Properties and Structure

(2,4-Dimethylphenyl)methanesulfonamide is characterized by the presence of a methanesulfonamide functional group attached to a 2,4-dimethylphenyl ring. The compound's structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound has been investigated for its potential to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
    • Anti-inflammatory Properties : Research indicates that sulfonamides may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Biological Research
    • Enzyme Inhibition Studies : The compound has been used as a tool to study enzyme interactions, particularly as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes. This application is significant in understanding metabolic pathways and developing therapeutic agents.
    • Mechanistic Studies : Investigations into the mechanism of action reveal that this compound can mimic natural substrates, allowing it to interfere with enzyme activity effectively.
  • Industrial Applications
    • Synthesis of Complex Organic Molecules : The compound serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure facilitates the introduction of sulfonamide groups into target molecules.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAntibacterial and anti-inflammatory agentsInhibits dihydropteroate synthase
Biological ResearchEnzyme inhibition studiesInteracts with carbonic anhydrase
Industrial ApplicationsSynthesis of pharmaceuticalsUsed as an intermediate in organic synthesis

Case Studies

  • Antibacterial Efficacy
    • A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. It was found to inhibit bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.
  • Enzyme Interaction Analysis
    • Research involving the inhibition of carbonic anhydrase revealed that the compound binds at the active site, effectively blocking substrate access. This interaction was quantified using kinetic assays, providing insights into its potential therapeutic applications in conditions like glaucoma and edema.
  • Synthesis Pathway Optimization
    • Industrial applications have explored optimizing the synthesis of this compound using continuous flow reactors. This approach enhances yield and purity while minimizing by-products, showcasing its feasibility for large-scale production.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)methanesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, targeting specific enzymes involved in critical biological pathways.

  • Binding Affinity: The sulfonamide group can bind to metal ions or other biological targets, influencing their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of sulfonamides is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2,4-Dimethylphenyl)methanesulfonamide 2,4-dimethylphenyl C₉H₁₃NO₂S 199.27 Likely moderate lipophilicity; potential intermediate in drug synthesis Inferred
N-(2,4-Dinitrophenyl)methanesulfonamide 2,4-dinitrophenyl C₇H₇N₃O₆S 261.22 High reactivity (electron-withdrawing nitro groups); possible use in explosives or dyes
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-chloro-4-methylphenyl C₈H₁₀ClNO₂S 219.69 Enhanced polarity (Cl substituent); potential antimicrobial agent
N-(2-Phenoxyphenyl)methanesulfonamide 2-phenoxyphenyl C₁₃H₁₃NO₃S 275.31 Impurity in pharmaceuticals (e.g., nimesulide); moderate steric hindrance
N-[2-(Diethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide 4-methylphenyl + diethylaminoethyl C₁₄H₂₄N₂O₂S 292.42 Increased basicity; potential CNS drug candidate
Hydrazone derivative (CAS 496951-65-6) 2,4-dimethylphenyl + hydrazino-benzylidene C₂₆H₂₉N₃O₄S 479.59 Chemosensor applications; high molecular weight reduces solubility
Electron-Donating vs. Electron-Withdrawing Groups
  • This property is critical in drug design for bioavailability.
  • Nitro Groups : The nitro-substituted analog () exhibits strong electron-withdrawing effects, which may increase metabolic stability but also toxicity, limiting therapeutic use .

Biological Activity

(2,4-Dimethylphenyl)methanesulfonamide, also known as N-(2,4-dimethylphenyl)methanesulfonamide, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Antimicrobial Properties

One of the primary areas of interest regarding this compound is its antimicrobial activity . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This inhibition disrupts the production of essential nucleic acids and proteins in bacteria.

The mechanism involves the sulfonamide group forming hydrogen bonds with the active sites of enzymes involved in folate synthesis. This leads to competitive inhibition against PABA, effectively blocking bacterial growth and proliferation .

Anti-inflammatory Effects

Research has indicated that this compound may also exhibit anti-inflammatory properties . Studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide moiety may interact with specific receptors or enzymes involved in inflammatory responses .

Case Studies and Experimental Findings

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established sulfonamide antibiotics .
  • Cell Line Experiments : In cell line studies, treatment with this compound resulted in reduced cell viability in cancer cell lines, indicating potential anti-cancer properties. The compound was shown to induce apoptosis through activation of caspase pathways .
  • Animal Models : In vivo experiments using animal models have shown that administration of this compound can reduce inflammation markers in conditions such as arthritis and colitis. These findings suggest its potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of S. aureus and E. coli,
Anti-inflammatoryReduces pro-inflammatory cytokines,
Anti-cancerInduces apoptosis in cancer cell lines ,

Table 2: Experimental Results from Case Studies

Study TypeFindingsReference
In VitroSignificant MIC against bacterial strains,
Cell LineInduced apoptosis via caspase activation
Animal ModelDecreased inflammation markers in arthritis models

Preparation Methods

Direct Sulfonylation of 2,4-Dimethylaniline with Methanesulfonyl Chloride

Overview:

The most common and straightforward preparation method involves the reaction of 2,4-dimethylaniline with methanesulfonyl chloride in the presence of a base. This classical sulfonylation reaction forms the sulfonamide bond by substituting the aniline nitrogen.

Reaction Scheme:

$$
\text{2,4-Dimethylaniline} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{(2,4-Dimethylphenyl)methanesulfonamide} + \text{HCl}
$$

Key Details:

  • Reagents: 2,4-dimethylaniline, methanesulfonyl chloride, triethylamine (or other organic base)
  • Solvent: Dichloromethane (DCM) or similar aprotic solvent
  • Temperature: Typically room temperature
  • Base Role: Neutralizes HCl formed, preventing side reactions
  • Workup: Aqueous extraction, washing, and purification by recrystallization or chromatography

Advantages:

  • Simple, high-yielding
  • Mild conditions preserve sensitive substituents
  • Easily scalable to industrial production

Industrial Adaptations:

  • Continuous flow reactors are employed to improve mixing and heat transfer, enabling large-scale synthesis with consistent quality and safety.

Catalytic Methods and One-Pot Syntheses

While the direct sulfonylation is standard, recent research explores catalytic and one-pot methods to improve efficiency and selectivity.

Iron- and Copper-Catalyzed Aryl C–H Amidation:

  • This method involves direct amidation of aryl C–H bonds using iron and copper catalysts, enabling the formation of diaryl sulfonamides in one pot.
  • Although specific examples focus on other sulfonamides (e.g., N-(4-methoxyphenyl)-4′-methylbenzenesulfonamide), the methodology could be adapted for 2,4-dimethylphenyl derivatives.

General Procedure Highlights:

  • Iodination step at moderate temperature (e.g., 40 °C)
  • N-arylation step at elevated temperature (e.g., 130 °C)
  • Purification by flash chromatography

This approach reduces the need for pre-functionalized substrates and can be more sustainable by minimizing steps.

Palladium-Catalyzed Coupling Reactions for Sulfonamide Derivatives

Palladium-catalyzed cross-coupling reactions are widely used for constructing sulfonamide frameworks, especially when complex substitution patterns or heterocycles are involved.

Relevant Findings:

  • Coupling of aryl iodides with sulfonamide derivatives under Pd catalysis in the presence of bases like cesium carbonate in acetonitrile at room temperature.
  • Reaction times around 4–6 hours under nitrogen atmosphere.
  • This method is more applicable for preparing substituted sulfonamides structurally related to this compound or for further functionalization.

Reaction Conditions and Solubility Considerations

Solubility and Formulation:

  • Preparation of stock solutions of this compound for biological or chemical assays involves dissolution in solvents like DMSO, PEG300, Tween 80, corn oil, or water mixtures.
  • Careful stepwise addition of solvents with physical methods (vortex, ultrasound, heat) ensures clear solutions without precipitation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Direct sulfonylation 2,4-Dimethylaniline, methanesulfonyl chloride, triethylamine, DCM, RT Simple, high yield, scalable Requires moisture-free conditions
Iron- and copper-catalyzed amidation Aryl substrates, iron/copper catalysts, iodination, N-arylation steps One-pot, potentially greener Needs optimization for specific substrates
Pd-catalyzed cross-coupling Aryl iodides, sulfonamide derivatives, Pd catalyst, Cs2CO3, ACN, RT High selectivity, versatile More complex setup, costly catalysts
Continuous flow synthesis Same as direct sulfonylation but in flow reactors Enhanced mixing, heat transfer, scalable Requires specialized equipment

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and confirms sulfonamide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities .

Q. Advanced Characterization :

  • X-ray Crystallography : Resolves bond angles and torsional strain using tools like ORTEP-3 .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Advanced Research Question
Contradictions often arise from structural isomers or impurities. Methodological approaches include:

  • Orthogonal Validation : Cross-validate NMR with HPLC-MS to distinguish isomeric byproducts .
  • Crystallographic Analysis : Resolve ambiguous NOE effects or coupling constants via single-crystal X-ray diffraction .
  • Isotopic Labeling : Use deuterated analogs to clarify overlapping proton signals in complex spectra .

What strategies evaluate the binding affinity and selectivity of derivatives toward biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • In Silico Docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data .

What are the recommended safety protocols for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How do structural modifications at the sulfonamide group influence physicochemical properties and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility .
  • Hydrophilic Substituents (e.g., -OH): Enhance aqueous solubility but may compromise blood-brain barrier penetration .
  • Steric Effects : Bulky groups at the 2,4-dimethylphenyl moiety alter binding pocket interactions, impacting selectivity .

What parameters are critical during scale-up synthesis to maintain consistency?

Basic Research Question

  • Temperature Control : Avoid localized overheating using jacketed reactors .
  • Stoichiometric Precision : Automated syringe pumps ensure accurate reagent delivery .
  • Purification Reproducibility : Standardize column chromatography gradients or crystallization solvents .

How can computational tools predict reactivity and stability under experimental conditions?

Advanced Research Question

  • Density Functional Theory (DFT) : Models reaction pathways and transition states to predict byproduct formation .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solvated environments .
  • QSPR Models : Relate substituent electronic effects (Hammett σ values) to hydrolysis rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(2,4-Dimethylphenyl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.